molecular formula C14H25N3O2 B11070244 1'-Propionyl-1,4'-bipiperidine-4'-carboxamide

1'-Propionyl-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11070244
M. Wt: 267.37 g/mol
InChI Key: TZZISAVRCXHQMS-UHFFFAOYSA-N
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Description

1’-Propionyl-1,4’-bipiperidine-4’-carboxamide is a chemical compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of a propionyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the 4’ position of the bipiperidine structure

Preparation Methods

The synthesis of 1’-Propionyl-1,4’-bipiperidine-4’-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,4’-bipiperidine, which serves as the core structure.

    Carboxamidation: The final step involves the formation of the carboxamide group at the 4’ position. This can be accomplished by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1’-Propionyl-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the piperidine ring, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1’-Propionyl-1,4’-bipiperidine-4’-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-Propionyl-1,4’-bipiperidine-4’-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1’-Propionyl-1,4’-bipiperidine-4’-carboxamide can be compared with other bipiperidine derivatives, such as:

    1’-Benzyl-1,4’-bipiperidine-4’-carboxamide: This compound has a benzyl group instead of a propionyl group, leading to different chemical and biological properties.

    1,4’-Bipiperidine-4’-carboxamide:

The uniqueness of 1’-Propionyl-1,4’-bipiperidine-4’-carboxamide lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H25N3O2

Molecular Weight

267.37 g/mol

IUPAC Name

4-piperidin-1-yl-1-propanoylpiperidine-4-carboxamide

InChI

InChI=1S/C14H25N3O2/c1-2-12(18)16-10-6-14(7-11-16,13(15)19)17-8-4-3-5-9-17/h2-11H2,1H3,(H2,15,19)

InChI Key

TZZISAVRCXHQMS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2

Origin of Product

United States

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